Kinesore
Overview
Description
Kinesore is a small-molecule modulator of the microtubule motor protein kinesin-1. It is known for its ability to remodel the microtubule network within cells by activating kinesin-1, a motor protein that plays a crucial role in intracellular transport and microtubule dynamics . This compound achieves this by interacting with the cargo-binding domain of kinesin-1, thereby influencing its function in controlling microtubule dynamics .
Preparation Methods
The synthesis of Kinesore involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: Specific functional groups are introduced to the core structure through various chemical reactions, such as halogenation, nitration, and reduction
Chemical Reactions Analysis
Kinesore undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different derivatives.
Substitution: This compound can undergo substitution reactions, where specific substituents are replaced with other functional groups
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Kinesore has several scientific research applications, including:
Mechanism of Action
Kinesore exerts its effects by binding to the cargo-binding domain of kinesin-1. This interaction activates kinesin-1, leading to the remodeling of the microtubule network within cells . The molecular targets of this compound include the kinesin light chains and the cargo-binding domain of kinesin-1 . The pathways involved in its mechanism of action include the regulation of microtubule dynamics and intracellular transport .
Comparison with Similar Compounds
Kinesore is unique in its ability to activate kinesin-1 and remodel the microtubule network. Similar compounds include:
Dynarrestin: A small molecule that inhibits dynein, another motor protein involved in intracellular transport.
Ciliobrevin D: An inhibitor of cytoplasmic dynein, which affects microtubule dynamics.
Monastrol: A small molecule that inhibits the mitotic kinesin Eg5, affecting cell division.
This compound stands out due to its specific activation of kinesin-1 and its ability to induce extensive microtubule-rich projections .
Biological Activity
Kinesore is a small-molecule modulator specifically targeting kinesin-1, a motor protein essential for intracellular transport and microtubule dynamics. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on microtubule organization, and potential applications in research.
This compound functions primarily by inhibiting the interaction between the kinesin light chain (KLC) and the cargo adaptor SKIP (Syntabulin-Kinesin Interacting Protein). This inhibition occurs while simultaneously promoting kinesin-1's ability to control microtubule dynamics. In the absence of cargo, kinesin-1 is autoinhibited; this compound disrupts this autoinhibition, allowing for enhanced motor activity.
Key Findings:
- Inhibition of Cargo Interaction: this compound inhibits the interaction between KLC2 and SKIP, which is crucial for organelle transport.
- Activation of Microtubule Dynamics: By disrupting the autoinhibited state, this compound facilitates microtubule sliding and bundling, leading to a reorganization of the microtubule network in treated cells .
Effects on Microtubule Organization
Research has demonstrated that treatment with this compound induces significant remodeling of the microtubule network in various cell types. For instance, HeLa cells exposed to 50 μM this compound displayed extensive microtubule-rich projections and a complete reorganization of their microtubule structure.
Data Table: Effects of this compound on Microtubule Dynamics
Concentration (μM) | Cell Type | Observed Effects |
---|---|---|
0 | HeLa | Normal microtubule organization |
25 | HeLa | Mild reorganization |
50 | HeLa | Extensive microtubule bundling and sliding |
50 | Kif5B KO | No significant effects observed |
Case Studies
-
HeLa Cells Study :
- Objective: To investigate the effect of this compound on microtubule dynamics.
- Methodology: HeLa cells were treated with varying concentrations of this compound. Immunostaining for β-tubulin was performed to visualize changes in microtubule organization.
- Results: At 50 μM, cells exhibited a dramatic reorganization into bundles resembling those formed by active kinesin-14 family members .
-
Kif5B Knockout Cells :
- Objective: To confirm the dependency of this compound-induced effects on kinesin-1 activity.
- Methodology: Kif5B knockout cells were treated with this compound.
- Results: The expected microtubule remodeling was significantly suppressed, confirming that this compound's effects are indeed reliant on functional kinesin-1 .
Research Findings
The discovery of this compound has provided insights into the regulatory mechanisms governing kinesin-1 activity. It has been established that:
Properties
IUPAC Name |
3,5-dibromo-N-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGCMEGLYHBMAR-AUEPDCJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N/NC(=O)C3=CC(=C(C(=C3)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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